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Compound of Interest

Compound Name: 14,15-EE-5(Z)-E

Cat. No.: B13788020 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of 14,15-

epoxyeicosatrienoic acids (14,15-EETs), potent signaling molecules with significant therapeutic

potential. This document summarizes their structure-activity relationships, quantitative

biological data, key signaling pathways, and the experimental protocols used for their

evaluation.

Core Concepts
14,15-EET is a cytochrome P450-derived metabolite of arachidonic acid that exhibits a range of

biological activities, including vasodilation, anti-inflammatory effects, and promotion of

angiogenesis.[1][2] However, its therapeutic utility is limited by its metabolic instability, primarily

through hydrolysis by soluble epoxide hydrolase (sEH) to the less active 14,15-

dihydroxyeicosatrienoic acid (14,15-DHET).[3][4] This has driven the development of

structurally modified analogs with improved pharmacokinetic profiles and enhanced or specific

biological activities.

The key structural features of 14,15-EET that are critical for its vasodilatory activity include a

carbon-1 acidic group, a Δ8 double bond, and a 14(S),15(R)-(cis)-epoxy group.[3] Modifications

to these sites have led to the development of both agonists and antagonists of EET activity.[5]
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The following tables summarize the quantitative data on the biological activity of various 14,15-

EET analogs, focusing on their vasodilatory effects and inhibition of soluble epoxide hydrolase

(sEH).

Table 1: Vasodilatory Potency of 14,15-EET Analogs in Bovine Coronary Arteries

Analog Modification ED₅₀ (μM)

Maximum
Vasorelaxation
(% of 14,15-
EET)

Reference

14,15-EET - 1.0 - 2.2 85% (at 10 µM) [3][6]

14,15-DHET
Epoxide

hydrolyzed
~5.0

Less potent than

14,15-EET
[3]

14,15-EET-

methyl ester

Carboxyl group

modification
Active

Retained full

activity
[3]

14,15-EET-

methylsulfonimid

e

Carboxyl group

modification
Active

Retained full

activity
[3]

Tetrazole 19
Carboxylate

bioisostere
0.18

12-fold more

potent than

14,15-EET

[6]

Oxadiazole-5-

thione 25

Carboxylate

bioisostere
0.36

6-fold more

potent than

14,15-EET

[6]

Oxamide 16
Epoxide

bioisostere
1.7

Comparable to

14,15-EET
[7]

N-iPr-amide 20
Epoxide

bioisostere
1.7

Comparable to

14,15-EET
[7]

Unsubstituted

urea 12

Epoxide

bioisostere
3.5 - [7]

14,15-EEZE Δ5 double bond -
Antagonist

activity
[8]
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Table 2: sEH Inhibitory Potency of 14,15-EET Analogs

Analog Modification IC₅₀ (nM) Reference

Tetrazole 19
Carboxylate

bioisostere
11 [6]

Oxadiazole-5-thione

25

Carboxylate

bioisostere
>500 [6]

Unsubstituted urea 12 Epoxide bioisostere 16 [7]

Oxamide 16 Epoxide bioisostere 59,000 (59 µM) [7]

N-iPr-amide 20 Epoxide bioisostere 19,000 (19 µM) [7]

Key Signaling Pathways
14,15-EET and its analogs exert their effects through multiple signaling pathways. The

vasodilation is primarily mediated by the activation of large-conductance Ca²⁺-activated K⁺

(BKCa) channels in vascular smooth muscle cells, a process involving a G-protein, likely Gs.[3]

Other significant pathways include the mTORC2/Akt and EGFR/ERK/PI3K pathways, which are

implicated in cell proliferation and anti-apoptosis.

Cell Membrane Cytosol

14,15-EET / Analog Putative Receptor

EGFR
activates

mTORC2
activates

Gs Proteinactivates

PI3K ERK

Adenylyl Cyclase

activates

cAMP

produces

PKA

activates
BKCa Channel

Activation Hyperpolarization Vasodilation

Akt

phosphorylates

p53 Downregulation

Cell Proliferation

Inhibition of
Endothelial Senescence
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Key signaling pathways of 14,15-EET and its analogs.

Experimental Protocols
The evaluation of 14,15-EET analogs typically involves a series of in vitro and in vivo

experiments. Below are the methodologies for two key assays.

Bovine Coronary Artery Vasorelaxation Assay
This assay measures the ability of a compound to relax pre-contracted arterial rings, providing

a functional measure of its vasodilatory activity.

Tissue Preparation: Bovine hearts are obtained from a local abattoir. The left anterior

descending coronary arteries are dissected and placed in cold physiological salt solution

(PSS). The arteries are cleaned of adhering tissue and cut into 2-3 mm rings.

Mounting: The arterial rings are mounted in organ chambers containing PSS bubbled with

95% O₂ and 5% CO₂ at 37°C. The rings are connected to isometric force transducers to

record changes in tension.

Equilibration and Pre-contraction: The rings are allowed to equilibrate for 90 minutes under a

resting tension of 5g. After equilibration, the rings are pre-contracted with a thromboxane-

mimetic, such as U46619, to a stable tension.

Analog Application: Cumulative concentrations of the 14,15-EET analog are added to the

organ bath, and the relaxation response is recorded.

Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-

contraction tension. The ED₅₀ (the concentration that produces 50% of the maximal

relaxation) is calculated from the concentration-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay determines the potency of a compound in inhibiting the sEH enzyme, which is

responsible for the metabolic inactivation of EETs.
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Enzyme and Substrate: Recombinant human sEH is used as the enzyme source. A

fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-

oxiran-2-yl)methyl carbonate (CMNPC), is used.

Assay Procedure: The assay is typically performed in a 96-well plate format. The test

compound (analog) at various concentrations is pre-incubated with the sEH enzyme in a

buffer solution.

Reaction Initiation: The reaction is initiated by the addition of the fluorescent substrate. The

hydrolysis of the substrate by sEH generates a fluorescent product.

Fluorescence Measurement: The increase in fluorescence is monitored over time using a

fluorescence plate reader.

Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the

fluorescence curve. The IC₅₀ (the concentration of the inhibitor that causes 50% inhibition of

the enzyme activity) is determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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General experimental workflow for 14,15-EET analog development.

Conclusion
The development of structural analogs of 14,15-EET represents a promising therapeutic

strategy for a variety of cardiovascular and renal diseases.[9][10] By modifying the key

structural motifs of the parent molecule, it is possible to create compounds with improved

stability, enhanced potency, and specific biological activities. The data and protocols presented
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in this guide provide a foundation for researchers and drug development professionals to

further explore the therapeutic potential of these fascinating molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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